molecular formula C17H10BrN3O5 B2940312 (Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 444172-93-4

(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2940312
CAS No.: 444172-93-4
M. Wt: 416.187
InChI Key: KCOYNWCYLIKRTH-UHFFFAOYSA-N
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Description

(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide is a synthetic organic compound featuring a benzodioxole moiety fused to a propenamide backbone. Its structure includes:

  • A cyano group at the α-position of the enamide, enhancing electrophilicity and reactivity.
  • An enamide linkage (C=C-NH-CO), which stabilizes the Z-configuration via intramolecular hydrogen bonding.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O5/c18-13-7-12(21(23)24)2-3-14(13)20-17(22)11(8-19)5-10-1-4-15-16(6-10)26-9-25-15/h1-7H,9H2,(H,20,22)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOYNWCYLIKRTH-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H14BrN3O5C_{16}H_{14}BrN_{3}O_{5} with a molecular weight of 408.2 g/mol. It features a benzodioxole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H14BrN3O5C_{16}H_{14}BrN_{3}O_{5}
Molecular Weight408.2 g/mol
LogP2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Bromination : Introduction of the bromine atom at the desired position on the benzodioxole.
  • Formation of the Enamide : The reaction of the bromo compound with appropriate amines to form the final product through nucleophilic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to this compound exhibit selective inhibition of Src family kinases (SFKs), which play a critical role in cancer progression .

In vitro assays demonstrate that this compound can inhibit cell proliferation in various cancer cell lines, including breast and pancreatic cancers. The mechanism appears to involve the disruption of key signaling pathways associated with cell growth and survival.

The proposed mechanism involves:

  • Inhibition of Kinase Activity : The compound selectively inhibits SFKs at low nanomolar concentrations.
  • Induction of Apoptosis : Treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by caspase activation assays.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of this compound in MCF-7 cells.
    • Results : The compound exhibited an IC50 value of 12 µM after 48 hours, indicating significant cytotoxicity compared to control groups .
  • Pancreatic Cancer Model :
    • Objective : Assess the in vivo efficacy using a xenograft model.
    • Results : Oral administration led to a reduction in tumor size by approximately 40% after four weeks, suggesting effective systemic absorption and bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of cyanoenamides with varying aryl substituents. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Amide Nitrogen Key Features Potential Applications Reference
(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide 2-bromo-4-nitrophenyl - Strong electron-withdrawing nitro group
- Bromine for halogen bonding
Kinase inhibition, catalytic intermediates
(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide 2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl - Chlorine substituent
- Sulfamoyl group for solubility and H-bonding
Antimicrobial agents, enzyme inhibitors
(2Z)-3-(1,3-benzodioxol-5-yl)-N-(3-bromophenyl)-2-cyanoprop-2-enamide 3-bromophenyl - Bromine at meta position
- Lacks nitro group
Photovoltaic materials, ligand design
3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[[4-[(difluoromethyl)thio]phenyl]amino]sulfonyl]-4-methylphenyl]-2-propenamide 3-[[[4-[(difluoromethyl)thio]phenyl]amino]sulfonyl]-4-methylphenyl - Difluoromethylthio group (lipophilic)
- Sulfonyl bridge for stability
Anticancer research, protease inhibitors

Key Observations:

Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to analogs with halogens (Cl, Br) or sulfonamides. This may increase reactivity in nucleophilic aromatic substitution . The cyano group stabilizes the enamide’s Z-configuration, a feature shared across analogs .

Sulfamoyl and sulfonyl groups in analogs improve water solubility and hydrogen-bonding capacity, which are absent in the nitro-containing target compound .

Biological Relevance: Analogs with sulfonamide/sulfonyl groups (e.g., ) are often associated with enzyme inhibition due to interactions with active-site residues.

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